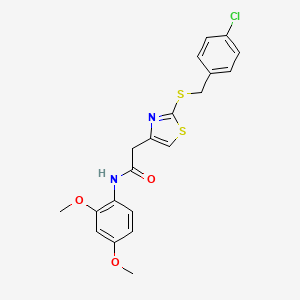

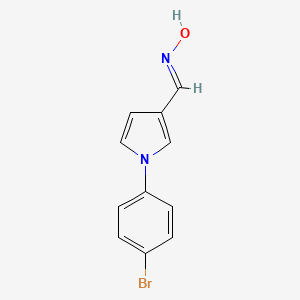

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

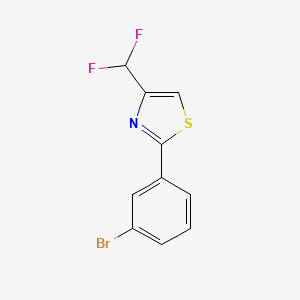

The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic molecule that features a thiazole ring, a benzyl moiety with a chlorine substituent, and an acetamide group with dimethoxyphenyl substitution. This structure suggests potential biological activity, given the presence of the thiazole core, which is often found in compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of related thiazole-containing acetamides typically involves the reaction of aminothiazoles with acyl chlorides or carboxylic acids to form the acetamide linkage. For example, the synthesis of N-(benzo[d]thiazol-2-yl) acetamide derivatives was achieved by refluxing benzothiazoles with acetic acid . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involved a sequence of reactions starting with 2-aminobenzothiazole . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazole-containing acetamides is characterized by the orientation of the phenyl ring with respect to the thiazole ring. For instance, in a related compound, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . This orientation can influence the molecule's intermolecular interactions and, consequently, its physical properties and biological activity.

Chemical Reactions Analysis

Thiazole-containing acetamides can participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the thiazole ring. The acetamide group can engage in hydrogen bonding, which is crucial for the compound's interaction with biological targets. The thiazole ring can also undergo electrophilic substitution reactions, which can be utilized to introduce additional functional groups or to modify the compound's structure for enhanced activity or specificity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing acetamides are influenced by their molecular structure and intermolecular interactions. For example, the presence of hydrogen bonding in N-(benzo[d]thiazol-2-yl) acetamide crystals affects their photophysical properties . Additionally, the intermolecular C—H⋯O interactions in related compounds can lead to the formation of specific crystal packing arrangements, such as chains propagating in a zigzag manner . These properties are important for understanding the compound's stability, solubility, and potential as a drug candidate.

科学的研究の応用

Antitumor Activity

Research has indicated the potential of benzothiazole derivatives, closely related to the specified compound, in anticancer activity. For instance, derivatives bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Compounds showed significant anticancer activity against some cancer cell lines, highlighting the pharmacophoric group's importance in antitumor applications L. Yurttaş, Funda Tay, Ş. Demirayak, 2015.

Anticancer Activities

Further investigation into the structural analogs of the compound revealed anticancer activities. Synthesized acetamide derivatives demonstrated considerable activity against melanoma-type cell lines, underscoring the therapeutic potential of these compounds in cancer treatment M. Duran, Ş. Demirayak, 2012.

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted, aiming at applications such as dye-sensitized solar cells (DSSCs). These studies revealed good light harvesting efficiency and potential for photovoltaic efficiency, indicating the compound's utility beyond pharmacological activities Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, I. Yildiz, 2020.

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of certain acetamide derivatives have shown potential analgesic and anti-inflammatory properties. These derivatives were investigated for their effects against thermal, mechanical, and chemical nociceptive stimuli, indicating their possible use in pain and inflammation management Z. Kaplancıklı, M. Altıntop, G. Turan-Zitouni, A. Ozdemir, O. D. Can, 2012.

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities. Some compounds displayed significant activity against both maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, presenting a promising direction for anticonvulsant drug development R. Nath, M. Shaharyar, S. Pathania, G. Grover, B. Debnath, J. Akhtar, 2021.

特性

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O3S2/c1-25-16-7-8-17(18(10-16)26-2)23-19(24)9-15-12-28-20(22-15)27-11-13-3-5-14(21)6-4-13/h3-8,10,12H,9,11H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCJYGWFIPSVSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)

![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)

![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B2548854.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)